molecular formula C10H12N2O B1277053 7-Amino-4,5-dihydro-1H-benzo[B]azepin-2(3H)-one CAS No. 22245-92-7

7-Amino-4,5-dihydro-1H-benzo[B]azepin-2(3H)-one

Cat. No. B1277053
CAS RN: 22245-92-7
M. Wt: 176.21 g/mol
InChI Key: QEZZUFANNFFZIH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-amino-2,5-dihydro-1H-benzo[b]azepines has been achieved through a one-pot multibond forming process that begins with the preparation of allylic trichloroacetimidates from 2-iodoanilines. This method provides rapid access to the benzo[b]azepine framework and demonstrates the utility of these compounds as synthetic building blocks. For instance, they have been used in the preparation of a late-stage intermediate for the hyponatremia agent, mozavaptan .

Molecular Structure Analysis

The molecular and supramolecular structures of amino-substituted benzo[b]pyrimido[5,4-f]azepines have been extensively characterized using various spectroscopic techniques, including IR, 1H and 13C NMR spectroscopy, and mass spectrometry. The azepine rings in these compounds typically adopt a boat conformation. However, variations in the configuration at the stereogenic center have been observed, indicating the potential for structural diversity within this class of compounds .

Chemical Reactions Analysis

The amino-substituted benzo[b]pyrimido[5,4-f]azepines are synthesized through a base-catalyzed aminolysis followed by an intramolecular Friedel-Crafts cyclization. This process highlights the reactivity of the azepine ring and its potential to undergo further chemical transformations, which could be exploited in the development of new pharmaceutical agents or in material science .

Physical and Chemical Properties Analysis

The physical and chemical properties of the benzo[b]azepines and their intermediates have been thoroughly investigated. The characterization of these compounds has revealed details such as the presence of a disordered allyl group in one of the intermediates and the formation of various hydrogen bonding interactions, which can lead to the formation of chains or complex sheets in the solid state. These properties are crucial for understanding the behavior of these compounds in different environments and could influence their application in drug design or other fields .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques: Amino-substituted benzo[b]pyrimido[5,4-f]azepines, closely related to 7-Amino-4,5-dihydro-1H-benzo[B]azepin-2(3H)-one, have been synthesized through methods involving base-catalysed aminolysis followed by intramolecular Friedel-Crafts cyclization (Acosta Quintero et al., 2018).
  • Molecular and Supramolecular Structures: The molecular and supramolecular structures of these compounds, including their azepine ring conformations and hydrogen bonding patterns, have been determined through spectroscopic characterization and X-ray crystallography (Acosta Quintero et al., 2018).

Novel Synthesis Pathways

  • Annulations from α-Amino Acids: Innovative synthesis of dihydro-1H-benzo[c]azepines, structurally similar to 7-Amino-4,5-dihydro-1H-benzo[B]azepin-2(3H)-one, has been achieved through benzoic acid catalyzed annulations from α-amino acids and aromatic aldehydes (Tang et al., 2015).
  • Multibond Forming Process: A one-pot multibond forming process has been utilized for rapid access to related compounds, demonstrating their potential as synthetic building blocks (Sharif et al., 2016).

Chemical Reactions and Configurations

  • Condensation Reactions: The preparation of related compounds through condensation reactions has been explored, with insights into their molecular configurations determined by X-ray crystallography (Ihnatenko et al., 2021).
  • Pharmaceutically Active Compounds: Substituted dibenz[b,f]azepines, similar in structure, are key synthons in the synthesis of various pharmaceutically active compounds (Jørgensen et al., 1999).

Advanced Synthetic Techniques

  • Access to Novel Compounds: Novel tetrahydro-1-benzazepine-2-carboxylic acids have been synthesized using advanced synthetic techniques, highlighting the versatility of these compounds (Guerrero et al., 2020).
  • Solid-Phase Synthesis: Solid-phase synthesis methods have been developed for benzazepine derivatives, proving efficient in generating GPCR-targeted scaffolds (Boeglin et al., 2007).

properties

IUPAC Name

7-amino-1,3,4,5-tetrahydro-1-benzazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-8-4-5-9-7(6-8)2-1-3-10(13)12-9/h4-6H,1-3,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEZZUFANNFFZIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)N)NC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40429110
Record name 7-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40429110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Amino-4,5-dihydro-1H-benzo[B]azepin-2(3H)-one

CAS RN

22245-92-7
Record name 7-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40429110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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